Ethyl 3-bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate
Description
Ethyl 3-bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate is a brominated pyrazole derivative with a 2-methoxyethyl substituent at position 1 and an ethyl ester group at position 2. Its molecular formula is C₉H₁₃BrN₂O₃, and its structure is characterized by a polar ether group in the 2-methoxyethyl chain, which influences solubility and reactivity. This compound is primarily used in medicinal and agrochemical research as a synthetic intermediate for cross-coupling reactions due to the reactive bromine atom at position 3 .
Properties
Molecular Formula |
C9H13BrN2O3 |
|---|---|
Molecular Weight |
277.11 g/mol |
IUPAC Name |
ethyl 3-bromo-1-(2-methoxyethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C9H13BrN2O3/c1-3-15-9(13)7-6-12(4-5-14-2)11-8(7)10/h6H,3-5H2,1-2H3 |
InChI Key |
WLIPLJUKSCQBEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1Br)CCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate typically involves the bromination of a pyrazole precursor. One common method includes the reaction of 3-bromo-1H-pyrazole-4-carboxylic acid with ethyl alcohol and 2-methoxyethyl bromide under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction Reactions: Reduction of the ester group can yield alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of 3-amino-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate.
Oxidation: Formation of 3-bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 3-bromo-1-(2-methoxyethyl)-1H-pyrazole-4-methanol.
Scientific Research Applications
Ethyl 3-bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in binding to active sites, leading to inhibition or activation of biological pathways. The methoxyethyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with cellular components.
Comparison with Similar Compounds
Substituent Variations at Position 1
The substituent at position 1 significantly alters physical, chemical, and biological properties. Key analogues include:
Key Observations :
- Polarity : The 2-methoxyethyl group introduces an ether oxygen, enhancing polarity and water solubility compared to methyl or unsubstituted analogues .
- Steric Effects : Larger substituents (e.g., 1-ethoxyethyl) reduce reactivity in substitution reactions due to steric hindrance .
- Biological Activity : Aryl substituents (e.g., 4-fluorophenyl) correlate with bioactivity, as seen in PfDHOD enzyme inhibition (70% inhibition at 200 µM) .
Reactivity of Bromine at Position 3
The bromine atom at position 3 enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Analogues with this feature include:
- Ethyl 4-bromo-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (Patent Example 5.18): Used in agrochemical synthesis due to bromine’s leaving-group capability .
- Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate : Demonstrated utility in palladium-catalyzed couplings for pharmaceutical intermediates .
The target compound’s 2-methoxyethyl group may moderate reactivity by stabilizing intermediates via electron-donating effects, contrasting with electron-withdrawing groups (e.g., trifluoromethyl in ) that accelerate substitution .
Hydrogen Bonding and Crystallography
The 2-methoxyethyl group’s ether oxygen can act as a hydrogen-bond acceptor, influencing crystal packing and solubility. This contrasts with:
Biological Activity
Ethyl 3-bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate is a synthetic compound notable for its potential biological activities. This article synthesizes findings from various studies to explore its biological activity, including antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₉H₁₀BrN₂O₃
- Molecular Weight : 249.06 g/mol
The compound features a pyrazole ring with a bromine atom at the third position and a methoxyethyl substituent at the first position, which contributes to its reactivity and biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
Antimicrobial Activity
Research indicates that compounds with pyrazole structures exhibit significant antimicrobial properties. This compound was tested against several bacterial strains, showing promising results in inhibiting growth. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antifungal Properties
Studies have also highlighted the antifungal activity of this compound. In vitro tests demonstrated effectiveness against common fungal pathogens, including Candida and Aspergillus species. The compound's structural features likely enhance its ability to penetrate fungal cell membranes, leading to cell death.
Anticancer Potential
The anticancer properties of this compound were evaluated using various cancer cell lines. Notably, it exhibited cytotoxic effects against lung and liver carcinoma cells, with IC50 values comparable to established chemotherapeutic agents like cisplatin. The compound appears to induce apoptosis in cancer cells, potentially through the activation of caspase pathways.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound:
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- Antimicrobial : Inhibition of cell wall synthesis and disruption of membrane integrity.
- Antifungal : Compromise of fungal cell membranes leading to leakage of cellular contents.
- Anticancer : Induction of apoptosis via mitochondrial pathways and activation of caspases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
